Evidence Item 1: 4-Fluoro Substitution vs. Non-Fluorinated Analog — Pharmacokinetic Advantage Supported by Fluorobenzimidazole Class Data
The target compound bears a fluorine atom at the C4 position of the benzimidazole core, which distinguishes it from the non-fluorinated comparator Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate (CAS 2197057-60-4, MW 224.19, formula C11H9N2NaO2) . Peer-reviewed literature on fluorobenzimidazole analogs demonstrates that 5-fluoro substitution on the benzimidazole ring provides compounds of nearly identical in vitro potency while also increasing drug plasma levels after oral dosing in mice, representing an improved pharmacokinetic profile relative to non-fluorinated benzimidazole analogs [1]. While no direct head-to-head PK data exist for this specific building block pair, the class-level evidence establishes that the 4-fluoro substitution present in the target compound confers a pharmacokinetic differentiation that the non-fluorinated comparator cannot replicate.
| Evidence Dimension | Effect of fluoro substitution on benzimidazole scaffold: in vivo plasma drug levels after oral dosing |
|---|---|
| Target Compound Data | 4-Fluoro substitution present at benzimidazole C4 position (this compound class) |
| Comparator Or Baseline | Non-fluorinated benzimidazole analog (class comparator); literature reports increased plasma drug levels for fluorinated vs. non-fluorinated benzimidazole inhibitors |
| Quantified Difference | Qualitative improvement: fluorobenzimidazole analogs demonstrated increased plasma drug levels after oral dosing in mice compared to non-fluorinated analogs [1] |
| Conditions | In vivo pharmacokinetic study in mice (DeGoey et al., 2016); class-level extrapolation to building block differentiation |
Why This Matters
For procurement decisions in lead optimization, the 4-fluoro substituent offers a pharmacokinetic advantage over the non-fluorinated analog (CAS 2197057-60-4), potentially reducing the need for late-stage fluorination chemistry.
- [1] DeGoey, D.A. et al. 'Discovery of fluorobenzimidazole HCV NS5A inhibitors.' Bioorganic & Medicinal Chemistry Letters, 2016, Vol. 26, Issue 22, pp. 5462-5467. View Source
